molecular formula C14H21ClN2O B1179963 N,N-dibutyl-2-chloroisonicotinamide

N,N-dibutyl-2-chloroisonicotinamide

Cat. No.: B1179963
M. Wt: 268.785
InChI Key: STMUQRJYAHDFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-2-chloroisonicotinamide is a substituted isonicotinamide derivative characterized by a chlorine atom at the 2-position of the pyridine ring and two butyl groups attached to the nitrogen atom of the amide moiety. Its molecular formula is C₁₄H₁₉ClN₂O, with a molar mass of 278.77 g/mol.

The presence of the chloro substituent enhances electrophilic reactivity, while the bulky dibutyl groups may influence solubility, bioavailability, and steric interactions in synthetic pathways.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.785

IUPAC Name

N,N-dibutyl-2-chloropyridine-4-carboxamide

InChI

InChI=1S/C14H21ClN2O/c1-3-5-9-17(10-6-4-2)14(18)12-7-8-16-13(15)11-12/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

STMUQRJYAHDFEP-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N,N-dibutyl-2-chloroisonicotinamide, its structural and functional analogs are analyzed below.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features/Applications
This compound C₁₄H₁₉ClN₂O 278.77 2-Cl, N,N-dibutyl Potential agrochemical intermediate
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 3-Cl, N-phenyl Polyimide monomer synthesis
2-Chloro-N-methoxy-N,6-dimethylisonicotinamide C₉H₁₁ClN₂O₂ 214.65 2-Cl, N-methoxy, N,6-dimethyl Unknown (limited data)

Structural and Functional Analysis

Core Structure :

  • This compound shares the pyridine-4-carboxamide backbone with 2-chloro-N-methoxy-N,6-dimethylisonicotinamide . Both feature a chlorine atom at the 2-position, but the latter has additional methyl and methoxy groups, reducing steric bulk compared to the dibutyl substituents.
  • In contrast, 3-chloro-N-phenyl-phthalimide contains a phthalimide core (isoindole-1,3-dione), which is structurally distinct but shares halogenated and N-substituted motifs.

N-Phenyl (in phthalimide derivative): The phenyl group in 3-chloro-N-phenyl-phthalimide contributes to π-π stacking interactions, critical in polymer synthesis .

Reactivity and Applications: The phthalimide derivative is explicitly used as a monomer for polyimides, a class of high-performance polymers .

Physicochemical Properties

  • Lipophilicity : The dibutyl groups in this compound predict higher logP values compared to the dimethyl-methoxy analog, suggesting greater hydrophobicity.
  • Thermal Stability : Phthalimide derivatives exhibit high thermal stability (>300°C), making them suitable for polymers . Similar data for isonicotinamide derivatives are unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.